

Application Note: Analysis of Macrocyclic Lactones using HPLC with Fluorescence Detection

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Compound of Interest

Compound Name: Oxacyclohexadec-12-en-2-one,
(12Z)-

Cat. No.: B12093333

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocyclic lactones are a class of potent antiparasitic agents widely used in veterinary and human medicine.[1][2][3][4] Monitoring their residue levels in food products and environmental samples is crucial for ensuring consumer safety and environmental protection. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is a sensitive and selective method for the quantification of macrocyclic lactones.[3] Since these compounds do not naturally fluoresce, a derivatization step is required to convert them into fluorescent products, enabling their detection at low concentrations.[5][6] This application note provides a detailed protocol for the analysis of several common macrocyclic lactones in bovine milk and tissue using HPLC-FLD.

Quantitative Data Summary

The following tables summarize the quantitative performance of the HPLC-FLD method for the analysis of various macrocyclic lactones in different matrices as reported in the literature.

Table 1: Method Performance in Bovine Milk

Analyte	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Ivermectin	2.50 ng/mL	5.00 ng/mL	37 - 79	[7]
Abamectin	-	5 µg/L	-	[8]
Doramectin	-	5 µg/L	-	[8]
Ivermectin	-	5 µg/L	-	[8]

Table 2: Method Performance in Animal Tissue

Analyte	Matrix	Limit of Detection (MDL) (ng/g)	Limit of Quantification (LOQ) (ng/g)	Recovery (%)	Reference
Ivermectin	Salmon	0.187	-	88.9 ± 15.8	[9]
Enamectin	Salmon	0.957	-	73.9 ± 22.9	[9]
Abamectin	Salmon	0.120	-	89.5 ± 12.7	[9]
Doramectin	Salmon	0.127	-	88.9 ± 15.8	[9]
Ivermectin	Trout	-	-	88.3 ± 10.1	[9]
Enamectin	Trout	-	-	74.5 ± 10.9	[9]
Abamectin	Trout	-	-	87.4 ± 10.1	[9]
Doramectin	Trout	-	-	87.1 ± 11.2	[9]
Eprinomectin	Bovine Liver & Muscle	0.5 - 1.0	1 - 2	70.31 - 93.65	[10]
Abamectin	Bovine Liver & Muscle	0.5 - 1.0	1 - 2	70.31 - 93.65	[10]
Doramectin	Bovine Liver & Muscle	0.5 - 1.0	1 - 2	70.31 - 93.65	[10]
Ivermectin	Bovine Liver & Muscle	0.5 - 1.0	1 - 2	70.31 - 93.65	[10]

Experimental Protocols

This section details the methodologies for sample preparation, derivatization, and HPLC-FLD analysis of macrocyclic lactones.

Sample Preparation

1.1. Bovine Milk^[7]^[8]

- Transfer 2.0 mL of milk sample into a 50 mL centrifuge tube.

- Add 5 mL of acetonitrile and vortex for 20 seconds.
- Centrifuge at 3000 g for 10 minutes.[\[8\]](#)
- Transfer the supernatant to a new flask.
- Add 13 mL of deionized water to the supernatant.[\[8\]](#)
- Proceed to Solid Phase Extraction (SPE) clean-up.

1.2. Animal Tissue (e.g., Fish, Liver)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Weigh 2 grams of homogenized tissue sample into a 10 mL centrifuge tube.[\[11\]](#)
- Add 5 mL of 0.2% ammonia acetonitrile solution.[\[11\]](#)
- Vortex for 30 seconds and sonicate for 2 minutes.[\[11\]](#)
- Add 1.2 g of MgSO_4 and 0.3 g of NaCl, then vortex.[\[11\]](#)
- Centrifuge at 5000 r/min for 5 minutes.[\[11\]](#)
- Transfer the supernatant to a new 15 mL centrifuge tube for further clean-up or derivatization.

Solid Phase Extraction (SPE) Clean-up (for Milk and Tissue Extracts)

- Condition a C18 SPE cartridge with methanol followed by water.
- Load the sample extract onto the cartridge.
- Wash the cartridge with a solution of acetonitrile and water to remove interferences.[\[8\]](#)
- Elute the macrocyclic lactones with a suitable organic solvent, such as acetonitrile.[\[8\]](#)
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50-58°C.
[\[8\]](#)[\[11\]](#)

Derivatization

The dried extract must be derivatized to form a fluorescent product. A common method involves reaction with trifluoroacetic anhydride (TFAA) and N-methylimidazole (NMI).[\[8\]](#)[\[11\]](#)

- To the dried residue, add 100 μL of a 1:1 (v/v) solution of N-methylimidazole in acetonitrile (Derivatization Reagent A).[\[11\]](#)
- Add 150 μL of a 1:2 (v/v) solution of trifluoroacetic anhydride in acetonitrile (Derivatization Reagent B).[\[11\]](#)
- Vortex the mixture to ensure thorough mixing.
- Allow the reaction to proceed at room temperature for a specified time (e.g., 20 minutes) or at an elevated temperature as specified in the validated method.[\[11\]](#)
- Reconstitute the derivatized sample in 1 mL of acetonitrile.[\[11\]](#)
- Filter the solution through a 0.22 μm or 0.45 μm syringe filter before injection into the HPLC system.[\[8\]](#)[\[11\]](#)

HPLC-FLD Analysis

4.1. Chromatographic Conditions

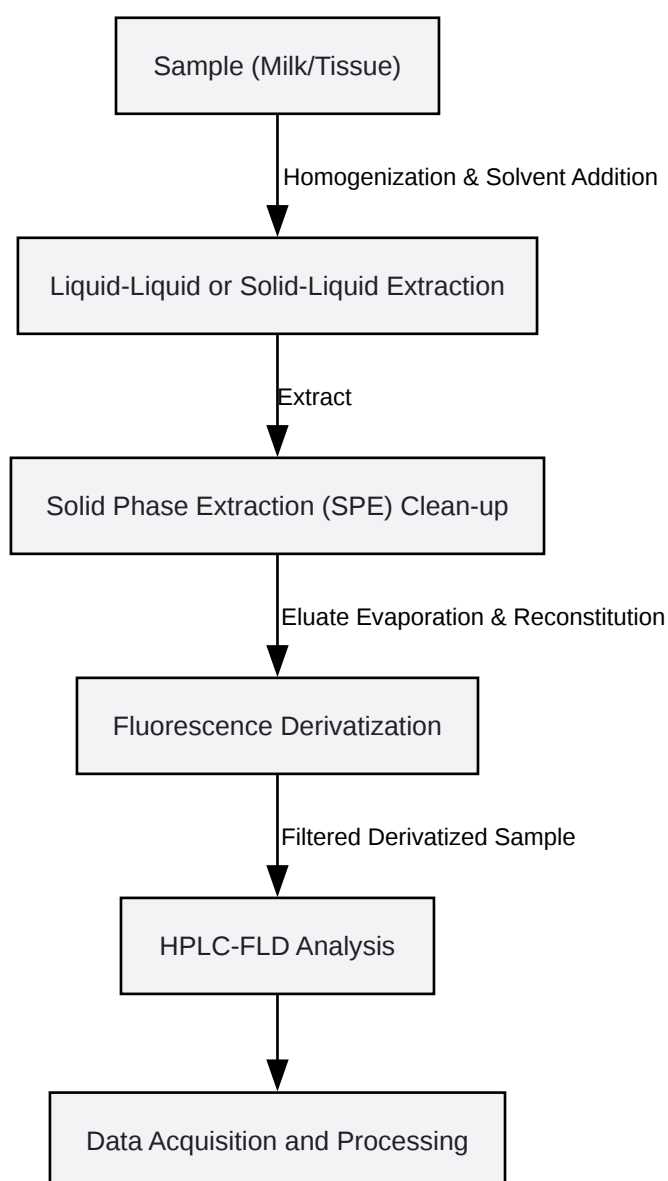
- HPLC System: A standard HPLC system equipped with a fluorescence detector.[\[8\]](#)
- Column: A C18 or C8 reversed-phase column is typically used. For example, a Symmetry C18, 75 x 4.6 mm, 3.5 μm .[\[8\]](#)
- Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol, and water. A common isocratic mobile phase is methanol:water:acetonitrile (40:5:55 v/v/v).[\[8\]](#)
- Flow Rate: 1.0 mL/min.[\[8\]](#)[\[11\]](#)
- Column Temperature: 30°C.[\[7\]](#)[\[8\]](#)
- Injection Volume: 20 μL .[\[12\]](#)

4.2. Fluorescence Detector Settings

- Excitation Wavelength (λ_{ex}): 365 nm.[8][11]
- Emission Wavelength (λ_{em}): 465 nm or 475 nm.[8][11]

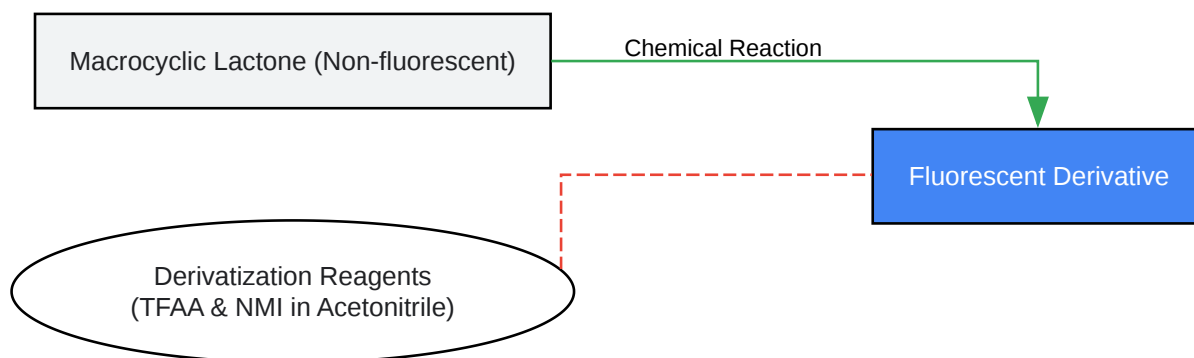
Visualizations

Below are diagrams illustrating the key workflows in the HPLC-FLD analysis of macrocyclic lactones.



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Caption: Overview of the experimental workflow for HPLC-FLD analysis.



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Caption: Chemical derivatization of macrocyclic lactones for fluorescence detection.

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